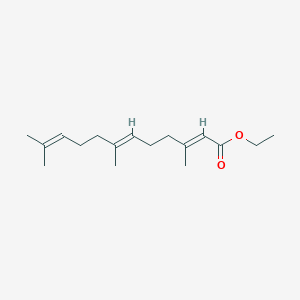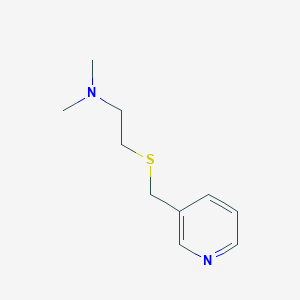
Pyridine, 3-(((2-(dimethylamino)ethyl)thio)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 3-(((2-(dimethylamino)ethyl)thio)methyl)- is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiomorpholine derivative of pyridine and has been studied extensively for its biological and chemical properties. In
Mécanisme D'action
The mechanism of action of Pyridine, 3-(((2-(dimethylamino)ethyl)thio)methyl)- is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Effets Biochimiques Et Physiologiques
Pyridine, 3-(((2-(dimethylamino)ethyl)thio)methyl)- has been shown to have various biochemical and physiological effects. In biological research, this compound has been shown to induce apoptosis in cancer cells and to inhibit the activity of acetylcholinesterase. In chemical research, Pyridine, 3-(((2-(dimethylamino)ethyl)thio)methyl)- has been used as a ligand in catalytic reactions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Pyridine, 3-(((2-(dimethylamino)ethyl)thio)methyl)- is its potential use in treating cancer and neurological diseases. It is also a versatile compound that can be used in various chemical reactions. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the study of Pyridine, 3-(((2-(dimethylamino)ethyl)thio)methyl)-. One direction is to further explore its potential applications in treating cancer and neurological diseases. Another direction is to study its potential use in the synthesis of new materials and in organic synthesis. Additionally, further research is needed to understand the mechanism of action of this compound and its potential toxicity.
Méthodes De Synthèse
Pyridine, 3-(((2-(dimethylamino)ethyl)thio)methyl)- can be synthesized using various methods. One of the most common methods involves the reaction of pyridine-3-carbaldehyde with 2-(dimethylamino)ethylthiol in the presence of a base. The reaction yields Pyridine, 3-(((2-(dimethylamino)ethyl)thio)methyl)- as a yellow solid with a high yield.
Applications De Recherche Scientifique
Pyridine, 3-(((2-(dimethylamino)ethyl)thio)methyl)- has been extensively studied for its potential applications in various fields. In biological research, this compound has been shown to have anti-cancer properties and can induce apoptosis in cancer cells. It has also been studied for its potential use in treating Alzheimer's disease and Parkinson's disease.
In chemical research, Pyridine, 3-(((2-(dimethylamino)ethyl)thio)methyl)- has been used as a ligand in catalytic reactions. It has also been studied for its potential use in the synthesis of new materials and in organic synthesis.
Propriétés
Numéro CAS |
102206-60-0 |
|---|---|
Nom du produit |
Pyridine, 3-(((2-(dimethylamino)ethyl)thio)methyl)- |
Formule moléculaire |
C10H16N2S |
Poids moléculaire |
196.31 g/mol |
Nom IUPAC |
N,N-dimethyl-2-(pyridin-3-ylmethylsulfanyl)ethanamine |
InChI |
InChI=1S/C10H16N2S/c1-12(2)6-7-13-9-10-4-3-5-11-8-10/h3-5,8H,6-7,9H2,1-2H3 |
Clé InChI |
FZUOJBOMXDVLDA-UHFFFAOYSA-N |
SMILES |
CN(C)CCSCC1=CN=CC=C1 |
SMILES canonique |
CN(C)CCSCC1=CN=CC=C1 |
Autres numéros CAS |
102206-60-0 |
Synonymes |
Pyridine, 3-(((2-(dimethylamino)ethyl)thio)methyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





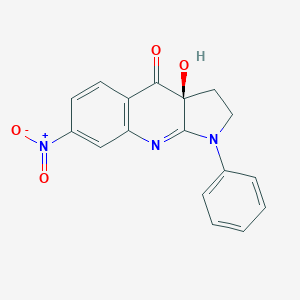

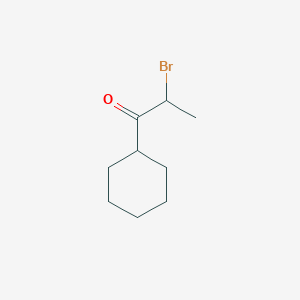

![Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate](/img/structure/B25214.png)
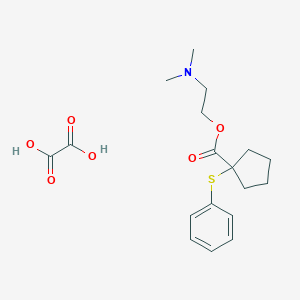
![(2-Methylbenzo[D]thiazol-6-YL)methanol](/img/structure/B25218.png)
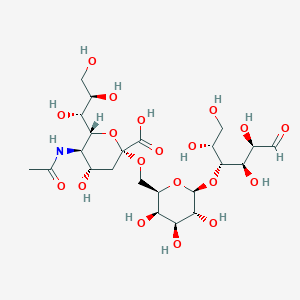

![Pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B25226.png)

